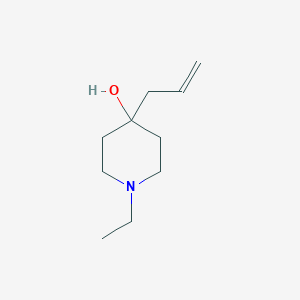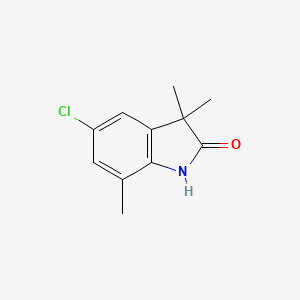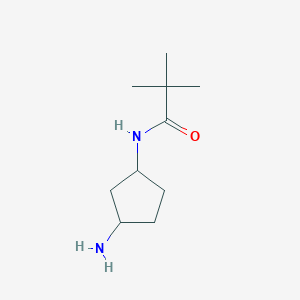![molecular formula C16H29N3O4 B13191115 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a piperidine ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first protect the amine group of piperazine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the carboxylation of the piperidine ring to form the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
化学反应分析
Types of Reactions
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include lithium aluminum hydride and borane complexes.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce free amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
科学研究应用
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a valuable building block in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in various biochemical reactions. The piperazine and piperidine rings provide structural rigidity and facilitate binding to target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]azepane-3-carboxylic acid: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperazine and piperidine rings, along with the Boc protecting group, makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .
属性
分子式 |
C16H29N3O4 |
|---|---|
分子量 |
327.42 g/mol |
IUPAC 名称 |
5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h11-13,17H,5-10H2,1-4H3,(H,20,21)/t11-,12?,13?/m0/s1 |
InChI 键 |
CMPIPHCAUVTXMR-HIFPTAJRSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C |
规范 SMILES |
CC1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)



![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)


![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)




![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
